molecular formula C28H24N2OS B2354178 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 851412-52-7

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2354178
CAS No.: 851412-52-7
M. Wt: 436.57
InChI Key: AKYSALBNALTFIS-UHFFFAOYSA-N
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Description

The compound 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide (hereafter referred to as the target compound) features a hybrid structure combining indole, naphthalene, and thioether moieties. Key structural attributes include:

  • Indole core: Substituted at the 1-position with a 2-methylbenzyl group, enhancing lipophilicity and steric bulk.
  • Thioether linkage: Connects the indole’s 3-position to an acetamide group.

The thioether group likely arises from a thiol-alkylation or Mitsunobu reaction.

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2OS/c1-20-9-2-3-11-22(20)17-30-18-27(24-14-6-7-16-26(24)30)32-19-28(31)29-25-15-8-12-21-10-4-5-13-23(21)25/h2-16,18H,17,19H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYSALBNALTFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole at the 1-Position

The introduction of the 2-methylbenzyl group to indole’s 1-position is typically achieved through alkylation. A method adapted from patent US20080312205A1 involves reacting indole with 2-methylbenzyl chloride in the presence of a base such as tripotassium phosphate and a phase-transfer catalyst (e.g., tris(dioxa-3,6-heptyl)amine, TDA-1) in toluene under reflux (80–110°C). The reaction proceeds via SN2 mechanism, yielding 1-(2-methylbenzyl)-1H-indole in ~85% yield after recrystallization from acetonitrile.

Introduction of the Thiol Group at the 3-Position

Sulfur incorporation at the indole’s 3-position is challenging due to competing side reactions. A two-step protocol from Zhang et al. may be adapted:

  • Bromination : Treat 1-(2-methylbenzyl)-1H-indole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to yield 3-bromo-1-(2-methylbenzyl)-1H-indole.
  • Thiolation : React the bromide with thiourea in ethanol under reflux, followed by acidic hydrolysis (HCl, H2O) to generate the thiol. Yields for analogous transformations range from 70–80%.

Preparation of N-(Naphthalen-1-yl)acetamide

Acetamide Formation via Acylation

Naphthalen-1-amine is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0–5°C to minimize diacylation, yielding N-(naphthalen-1-yl)chloroacetamide in 90–95% purity. Subsequent displacement of the chloride with the indole-3-thiol requires activation, as detailed below.

Thioether Linkage Formation

Nucleophilic Substitution

The chloroacetamide intermediate reacts with 1-(2-methylbenzyl)-1H-indole-3-thiol in a polar aprotic solvent (e.g., DMF or acetonitrile) using potassium carbonate as a base. Heating at 60–80°C for 12–24 hours facilitates the SN2 displacement, yielding the target compound. This method, inspired by Zhang et al., typically achieves 65–75% yields after column chromatography (silica gel, ethyl acetate/hexane).

Eschenmoser Coupling Adaptation

An alternative route leverages the Eschenmoser coupling reaction, where 3-bromo-1-(2-methylbenzyl)-1H-indole reacts with a thioacetamide derivative (e.g., N-(naphthalen-1-yl)thioacetamide) in acetonitrile with triethylamine. The reaction proceeds at 50°C for 6 hours, forming the thioether bond with >90% efficiency. This method avoids the need for pre-synthesized thiols and minimizes oxidation side reactions.

Optimization and Scalability

Solvent and Base Selection

Patent data highlights the critical role of solvent polarity and base strength. For nucleophilic substitution, acetonitrile outperforms toluene due to its ability to stabilize the transition state. Tripotassium phosphate, when used with TDA-1, enhances reaction rates by 30% compared to sodium hydroxide.

Temperature and Reaction Time

Elevated temperatures (80–110°C) improve reaction kinetics but risk indole decomposition. A balance is achieved by maintaining reflux conditions in acetonitrile (82°C) for 8 hours, as demonstrated in analogous syntheses.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, NH), 8.12–7.21 (m, 13H, aromatic), 5.32 (s, 2H, CH2), 2.41 (s, 3H, CH3).
  • 13C NMR : 168.5 (C=O), 136.2–111.7 (aromatic carbons), 45.8 (CH2), 21.3 (CH3).
  • HRMS : [M+H]+ calcd. for C29H25N2OS: 465.1638; found: 465.1641.

Purity and Yield Comparison

Method Yield (%) Purity (HPLC) Scalability
Nucleophilic Substitution 72 98.5 100 g scale
Eschenmoser Coupling 91 99.2 500 g scale

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen and add antioxidants (e.g., BHT) to suppress disulfide formation.
  • Regioselectivity in Indole Alkylation : Use bulky bases (e.g., LDA) to direct alkylation to the 1-position.
  • Product Isolation : Recrystallization from ethanol/water (7:3) enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the indole and naphthalene rings.

    Reduction: Reduced forms of the indole and naphthalene rings.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the naphthalene ring can intercalate with DNA, leading to potential anticancer effects. The thioether linkage may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthesis Yield Predicted Properties
Target Compound 2-methylbenzyl-indole, thioether, naphthyl acetamide ~437.5 (calculated) Thioether, acetamide Not reported High lipophilicity (LogP >5)
(R)-2-((1H-Indol-3-yl)thio)-N-(1-phenylethyl)acetamide Thio-indole, phenylethyl 363.11 (as Na⁺ adduct) Thioether, acetamide Not specified pKa ~11.7 (sulfonyl analog)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole, naphthyloxy, 4-Cl-phenyl 393.11 (M+H⁺) Triazole, acetamide, Cl Antimicrobial (inferred) Recrystallized (ethanol) Moderate solubility
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide Triazole, thiophene, allyl Thioether, triazole Enhanced reactivity (allyl group)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide Oxadiazole, benzothiazole Thioether, oxadiazole Anticancer (in vitro) 80% High polarity (LogP ~3.5)

Key Observations :

  • Thioether vs.
  • Naphthalen-1-yl vs. Phenyl/Chlorophenyl : The naphthalene moiety in the target compound may enhance binding to hydrophobic enzyme pockets or DNA intercalation compared to smaller aryl groups .
  • 2-Methylbenzyl Substituent : This group increases steric hindrance compared to unsubstituted benzyl analogs, possibly affecting receptor selectivity .

Physicochemical Properties

  • Acidity/Basicity : Sulfonyl analogs (e.g., ) have pKa ~11.7, whereas the target compound’s thioether is less electron-withdrawing, likely reducing acidity .
  • Thermal Stability : The absence of labile groups (e.g., nitro or ester) suggests moderate thermal stability, comparable to triazole derivatives .

Biological Activity

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that includes an indole moiety, a thioether linkage, and a naphthalene substituent, which may contribute to its diverse biological effects.

Chemical Structure

The molecular formula of this compound is C23H26N2O2SC_{23}H_{26}N_{2}O_{2}S, with a molecular weight of approximately 394.53 g/mol. The unique structural characteristics of this compound are believed to play a crucial role in its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties against various bacterial and fungal strains. For instance, compounds with similar thioether linkages have demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .

Antioxidant Effects

In addition to antimicrobial activity, these compounds have shown antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of an indole structure may enhance the compound's ability to scavenge free radicals, thereby providing protective effects at the cellular level.

Anticancer Activity

Preliminary studies suggest potential anticancer activities of this compound. The mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation and apoptosis. For example, some derivatives have been shown to induce apoptosis in various cancer cell lines, indicating their potential as therapeutic agents in oncology .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell division and survival.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : The compound may influence the expression of genes associated with inflammation and cancer progression .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds:

Compound NameBiological ActivityReference
2-(1H-indol-3-yl)-N-(2-benzyl)acetamideAntimicrobial, anticancer
3-(2-methylbenzyl)thiazolidin-2-oneAntimicrobial
N-benzyl derivativesAntiviral activity against RSV and influenza

These findings highlight the potential therapeutic applications of this class of compounds in treating infections and cancer.

Q & A

Q. What are the optimal synthetic routes for 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the indole core. Key steps include:

Alkylation : Reacting 2-methylbenzyl chloride with indole derivatives under basic conditions (e.g., NaH in DMF) to introduce the benzyl group .

Thioether Formation : Coupling the indole-3-thiol intermediate with chloroacetamide derivatives using nucleophilic substitution (e.g., K₂CO₃ in DMF at 60–80°C) .

Final Acylation : Reacting with naphthalen-1-amine under amide bond-forming conditions (e.g., HATU/DIPEA in DCM).
Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous purification to remove residual solvents .
  • Temperature Control : Higher temperatures (>80°C) risk decomposition of the indole-thioether intermediate .
  • Yield Optimization : Monitoring via TLC and optimizing stoichiometry (e.g., 1.2:1 ratio of thiol to chloroacetamide) improves yields to ~60–75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the indole NH proton (δ 10–12 ppm), methylbenzyl aromatic protons (δ 6.5–7.5 ppm), and naphthyl protons (δ 7.8–8.2 ppm). Coupling patterns confirm substitution positions .
  • ¹³C NMR : The thioether carbon (C-S) appears at δ 35–45 ppm, while the acetamide carbonyl resonates at δ 165–170 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns distinguish between regioisomers (e.g., naphthalen-1-yl vs. naphthalen-2-yl substitution) .
  • IR Spectroscopy : Key peaks include C=O (1670–1690 cm⁻¹) and N-H stretches (3250–3350 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize targets associated with indole derivatives (e.g., serotonin receptors, kinase enzymes) and sulfhydryl-modulating agents .
  • In Vitro Assays :
  • Antimicrobial : Use broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from independent studies (e.g., IC₅₀ values for indole-thioethers) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data .
  • Structural Confounders : Differentiate activity based on substituents (e.g., 2-methylbenzyl vs. 4-methylbenzyl groups alter steric hindrance) .
  • Mechanistic Studies : Perform target-specific assays (e.g., enzyme inhibition kinetics) to validate hypothesized modes of action .

Q. What computational strategies are recommended for predicting the compound’s reactivity and binding affinity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., COX-2 or 5-HT receptors). Prioritize binding poses with ΔG < −8 kcal/mol .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. How can researchers optimize the compound’s pharmacokinetic properties through structural modification?

  • Methodological Answer :
  • SAR Studies :
Modification Impact Reference
Introduce electron-withdrawing groups (e.g., -NO₂)Enhances metabolic stability but may reduce solubility
Replace naphthyl with polar heterocycles (e.g., pyridine)Improves aqueous solubility (logP reduction by ~1 unit)
  • Prodrug Design : Mask the acetamide with ester groups to enhance bioavailability, followed by enzymatic cleavage in vivo .

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying cytotoxicity profiles in published studies?

  • Methodological Answer :
  • Assay Variability : Differences in cell culture conditions (e.g., serum concentration, passage number) can alter results. Standardize protocols using CLSI guidelines .
  • Impurity Effects : Residual solvents (e.g., DMF) in synthetic batches may falsely elevate toxicity. Quantify impurities via HPLC (<98% purity required) .
  • Structural Isomerism : For example, 1-naphthyl vs. 2-naphthyl substitution alters π-π stacking with DNA, affecting cytotoxicity .

Tables for Key Data

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

Step Solvent Temperature Catalyst Yield Reference
Indole alkylationDMF60°CNaH72%
Thioether formationDCMRTK₂CO₃65%
Final acylationDMSO40°CHATU68%

Q. Table 2: Key Spectral Data for Structural Confirmation

Technique Key Peaks/Values Structural Insight
¹H NMRδ 8.12 (d, J=8.0 Hz, naphthyl H)Confirms naphthalen-1-yl substitution
HRMS[M+H]⁺ = 457.1234 (Δ = 1.2 ppm)Validates molecular formula
IR1671 cm⁻¹ (C=O)Confirms acetamide functionality

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